molecular formula C21H26N2O3S B497048 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine CAS No. 701928-17-8

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine

Cat. No.: B497048
CAS No.: 701928-17-8
M. Wt: 386.5g/mol
InChI Key: JSIDNFHSYLKLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine typically involves the reaction of piperazine with mesitylsulfonyl chloride and phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl or phenylacetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Tosyl)-4-(phenylacetyl)piperazine: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    1-(Mesitylsulfonyl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of a phenylacetyl group.

    1-(Mesitylsulfonyl)-4-(acetyl)piperazine: Similar structure but with an acetyl group instead of a phenylacetyl group.

Uniqueness

1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine is unique due to the presence of both mesitylsulfonyl and phenylacetyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

2-phenyl-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-13-17(2)21(18(3)14-16)27(25,26)23-11-9-22(10-12-23)20(24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIDNFHSYLKLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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